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Compound of Interest

Compound Name: 3-Chlorophenyl acetate

Cat. No.: B076602 Get Quote

An In-Depth Technical Guide to 3-Chlorophenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-Chlorophenyl acetate is a halogenated aromatic ester with significant applications as a

versatile intermediate in organic synthesis, particularly within the pharmaceutical and

agrochemical industries. This guide provides a comprehensive overview of its core physical

and chemical properties, detailed spectroscopic data, established synthesis and reaction

protocols, and safety considerations. By synthesizing technical data with practical insights, this

document serves as an essential resource for professionals engaged in chemical research and

development.

Compound Identification and Nomenclature
Correctly identifying a chemical entity is the foundation of safe and effective research. 3-
Chlorophenyl acetate is systematically known by several names, and its identity is uniquely

defined by its CAS Registry Number.
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Identifier Value Source

IUPAC Name (3-chlorophenyl) acetate [1]

CAS Number 13031-39-5 [1]

Molecular Formula C₈H₇ClO₂ [1]

Molecular Weight 170.59 g/mol [1]

Synonyms

Acetic acid, 3-chlorophenyl

ester; m-Chlorophenyl acetate;

1-Acetoxy-3-chlorobenzene

[1]

InChIKey
GQTKYLQYHPTULY-

UHFFFAOYSA-N
[1][2]

SMILES CC(=O)OC1=CC(=CC=C1)Cl [1][2]

Physicochemical Properties
The physical properties of 3-Chlorophenyl acetate dictate its behavior in various solvents and

reaction conditions, influencing experimental design from solvent selection to purification

methods.
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Property Value Source

Physical State Liquid (at room temperature)

Boiling Point
172 °C / 0.8 mmHg

(Calculated)
[3]

Melting Point

79-81 °C (for the related

compound N-(3-

chlorophenyl)acetamide)

[3]

Density 1.1885 g/cm³ (estimate) [3]

Solubility

Limited solubility in water;

soluble in organic solvents like

ethanol and acetone.

[4]

LogP (Octanol/Water) 2.32 [2]

Note: Experimental boiling and melting points for 3-Chlorophenyl acetate are not consistently

reported in the literature. The provided values are estimates or belong to structurally similar

compounds and should be used as a guideline.

Spectroscopic Data and Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of 3-Chlorophenyl
acetate. The following data outlines the expected spectral characteristics.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the ester functional group. Key absorptions

include:

C=O Stretch: A strong, sharp peak around 1765-1770 cm⁻¹, characteristic of a phenyl ester.

C-O Stretch: Two distinct peaks in the 1200-1100 cm⁻¹ region, corresponding to the ester C-

O linkages.

C-Cl Stretch: A peak in the 800-600 cm⁻¹ range, confirming the presence of the chlorine

substituent.
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Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:

Aromatic Protons (4H): A complex multiplet pattern between δ 7.0-7.4 ppm. The meta-

substitution pattern results in four distinct signals on the aromatic ring.

Methyl Protons (3H): A sharp singlet around δ 2.3 ppm, corresponding to the acetyl methyl

group.

¹³C NMR:

Carbonyl Carbon (C=O): A signal in the δ 168-170 ppm region.

Aromatic Carbons (6C): Multiple signals between δ 120-152 ppm. The carbon attached to

the oxygen (C-O) will be the most downfield, while the carbon attached to the chlorine (C-

Cl) will also be distinct.

Methyl Carbon (CH₃): A signal around δ 21 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which

serves as a molecular fingerprint.[1]

Molecular Ion ([M]⁺): A peak at m/z 170. Due to the natural abundance of chlorine isotopes

(³⁵Cl and ³⁷Cl), a characteristic [M+2]⁺ peak will be observed at m/z 172 with an intensity

approximately one-third of the [M]⁺ peak.

Key Fragments:

m/z 128: This prominent peak corresponds to the loss of a ketene molecule (CH₂=C=O,

42 Da) from the molecular ion, resulting in the 3-chlorophenol radical cation. The

corresponding isotope peak appears at m/z 130.[1]

m/z 43: This intense peak represents the acetyl cation ([CH₃CO]⁺).[1]
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Synthesis and Chemical Reactivity
Understanding the synthesis and reactivity of 3-Chlorophenyl acetate is crucial for its

application as a synthetic intermediate.

Synthesis via Esterification
The most direct and common method for preparing 3-Chlorophenyl acetate is the

esterification of 3-chlorophenol with an acetylating agent, such as acetic anhydride or acetyl

chloride. The reaction is typically catalyzed by a mild base like pyridine or triethylamine, which

serves to activate the acetylating agent and neutralize the acidic byproduct.

Fig. 2: Simplified mechanism for base-catalyzed hydrolysis.

Applications in Research and Drug Development
The utility of 3-Chlorophenyl acetate lies primarily in its role as a stable, easily handled

precursor for more complex molecules.

Pharmaceutical Intermediates: The chlorinated phenyl motif is present in numerous

pharmacologically active compounds. [5]3-Chlorophenyl acetate can be hydrolyzed to

provide 3-chlorophenol, a common building block for synthesizing active pharmaceutical

ingredients (APIs), including certain antipsychotics and antidepressants. [6]* Protecting

Group Chemistry: The acetate group can serve as a robust protecting group for the phenolic

hydroxyl. It is stable to many reaction conditions but can be selectively removed via

hydrolysis when needed.

Agrochemical Synthesis: Chlorinated aromatic compounds are precursors to a wide range of

herbicides and pesticides.

Experimental Protocols
Protocol: Synthesis of 3-Chlorophenyl Acetate
Causality: This protocol uses acetic anhydride as the acetylating agent and pyridine as a

catalyst and acid scavenger. The reaction is performed at room temperature for convenience,

and a standard aqueous workup is employed to remove the catalyst and unreacted starting

materials.
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Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-

chlorophenol (12.85 g, 0.1 mol).

Reagent Addition: In a fume hood, add pyridine (12.1 mL, 0.15 mol) followed by the slow,

dropwise addition of acetic anhydride (11.3 mL, 0.12 mol) while stirring. An ice bath can be

used to control any initial exotherm.

Reaction: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing

50 mL of 1 M HCl (aq). Extract with ethyl acetate (3 x 50 mL).

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium

bicarbonate (NaHCO₃) solution and 50 mL of brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary

evaporator.

Purification: The crude product can be purified by vacuum distillation to yield pure 3-
Chlorophenyl acetate.

Protocol: Base-Catalyzed Hydrolysis
Causality: This protocol uses an excess of sodium hydroxide in a water/methanol co-solvent

system to ensure complete hydrolysis of the ester. Acidification is required in the workup to

protonate the resulting phenoxide and allow for its extraction.

Setup: In a 50 mL round-bottom flask, dissolve 3-Chlorophenyl acetate (1.71 g, 10 mmol) in

20 mL of methanol.

Reagent Addition: Add a solution of sodium hydroxide (0.8 g, 20 mmol) in 10 mL of water.

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 1 hour. Monitor the disappearance

of the starting material by TLC.

Workup: After cooling to room temperature, remove the methanol via rotary evaporation.
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Acidification: Carefully acidify the remaining aqueous solution to pH ~2 by adding 6 M HCl

(aq).

Extraction: Extract the resulting 3-chlorophenol with diethyl ether (3 x 25 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter,

and remove the solvent under reduced pressure to yield the crude 3-chlorophenol product.

Safety and Handling
Hazard Statements: Warning. May cause skin and eye irritation. May cause respiratory

irritation. [7]* Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [7] * P305+P351+P338: IF IN

EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. [7]* Handling: Use in a well-ventilated fume hood. Wear

appropriate personal protective equipment (PPE), including safety goggles, gloves, and a

lab coat.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents and strong bases. [7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b076602#3-chlorophenyl-acetate-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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